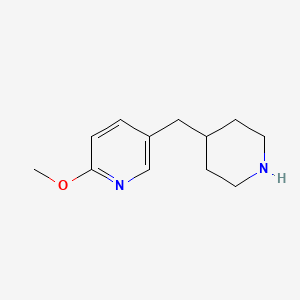

2-Methoxy-5-(piperidin-4-ylmethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-methoxy-5-(piperidin-4-ylmethyl)pyridine |

InChI |

InChI=1S/C12H18N2O/c1-15-12-3-2-11(9-14-12)8-10-4-6-13-7-5-10/h2-3,9-10,13H,4-8H2,1H3 |

InChI Key |

IJNSDVVTPRUQAI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)CC2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 5 Piperidin 4 Ylmethyl Pyridine and Analogues

Retrosynthetic Analysis of the 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine Core

A retrosynthetic analysis of the target molecule reveals several logical disconnection points for its synthesis. The most apparent disconnection is the carbon-carbon single bond linking the pyridine (B92270) ring at the C5 position to the piperidine (B6355638) ring via a methylene (B1212753) bridge. This leads to two primary building blocks: a 2-methoxypyridine (B126380) synthon functionalized at the 5-position and a 4-substituted piperidine synthon.

Strategy A involves disconnecting the C5-CH₂ bond, suggesting a coupling reaction between a 2-methoxy-5-(halomethyl)pyridine (e.g., bromomethyl or chloromethyl derivative) and a suitable piperidine nucleophile, or a cross-coupling reaction.

Strategy B focuses on forming the piperidine ring late in the synthesis. This approach starts with a functionalized pyridine, which is then elaborated to include the piperidine ring structure. A key disconnection here would be the reduction of a corresponding pyridinium (B92312) salt precursor.

A common and versatile approach involves the coupling of a 2-methoxy-5-halopyridine with a piperidine-containing organometallic reagent or, conversely, a 2-methoxy-5-pyridineboronic acid derivative with a 4-(halomethyl)piperidine. Another viable pathway is the reductive amination between a 2-methoxy-5-pyridinecarboxaldehyde and a 4-aminopiperidine (B84694) derivative, followed by reduction of the resulting imine and subsequent modifications.

Synthesis of the 2-Methoxy-5-substituted Pyridine Moiety

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack but challenging to functionalize via electrophilic aromatic substitution. Direct C-H functionalization has emerged as a powerful tool, though classical methods often rely on pre-functionalized starting materials. nih.gov For substitution at the C5 position of a 2-substituted pyridine, strategies often begin with a pyridine ring that already contains leaving groups (like halogens) at desired positions, which can then be manipulated through cross-coupling reactions.

The introduction of a methoxy (B1213986) group at the C2 position of the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. A common precursor is 2-chloropyridine (B119429) or 2-bromopyridine, which reacts with sodium methoxide (B1231860) in methanol (B129727), often at elevated temperatures, to yield the desired 2-methoxypyridine. researchgate.net The presence of electron-withdrawing groups on the pyridine ring can facilitate this substitution.

For instance, the reaction of 2,5-dibromopyridine (B19318) with sodium hydroxide (B78521) in refluxing methanol yields 5-bromo-2-methoxypyridine (B44785), a key intermediate. chemicalbook.com This intermediate is primed for further functionalization at the C5 position.

Table 1: Synthesis of 2-Methoxypyridine Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2,5-Dibromopyridine | NaOH, Methanol | 5-Bromo-2-methoxypyridine | 98 | chemicalbook.com |

| 2-Amino-5-iodopyridine | Sodium methoxide, Copper | 2-Amino-5-methoxypyridine | - | prepchem.com |

| 2-Amino-5-bromopyridine | 1) 2,5-Hexanedione 2) NaOMe | 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | - | asianpubs.org |

With the 2-methoxy group in place, the next step is to introduce a functional group at the C5 position that will serve as a handle for coupling with the piperidine moiety. Several strategies can be employed:

Halogenation: Direct halogenation of 2-methoxypyridine can be challenging due to regioselectivity issues. A more reliable method is to start with a pre-halogenated pyridine, such as 5-bromo-2-methoxypyridine. chemicalbook.com

Metal-Catalyzed Cross-Coupling: The 5-bromo-2-methoxypyridine intermediate is an excellent substrate for various cross-coupling reactions. For example, a Suzuki coupling with a suitable boronic acid or ester can introduce the required side chain. A particularly useful precursor is 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which can be coupled with a 4-(halomethyl)piperidine derivative. nih.gov

Formylation: Introduction of a formyl group at the C5 position creates 2-methoxy-5-pyridinecarboxaldehyde. cymitquimica.com This aldehyde is a versatile intermediate for subsequent reductive amination with a piperidine derivative.

Lithiation/Grignard Formation: Treatment of 5-bromo-2-methoxypyridine with an organolithium reagent (e.g., n-butyllithium) or magnesium can generate a nucleophilic species at C5, which can then react with an electrophile like formaldehyde (B43269) or a protected halomethylpiperidine.

Synthesis of the Piperidin-4-ylmethyl Linker and Piperidine Ring

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and numerous methods exist for its synthesis and functionalization. nih.gov

The synthesis of the required 4-substituted piperidine can be approached in several ways:

Hydrogenation of Pyridine Derivatives: One of the most direct methods for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine ring. dicp.ac.cnacs.org This can be achieved using various catalysts such as platinum, palladium, or rhodium under hydrogen pressure. For the synthesis of the target molecule, one could envision a route where a 2-methoxy-5-(pyridin-4-ylmethyl)pyridine is synthesized first, followed by the selective reduction of the non-methoxylated pyridine ring. However, controlling selectivity can be a challenge. A more modern approach involves the asymmetric hydrogenation of N-benzylpyridinium salts, which can yield chiral piperidines. acs.org Rhodium-catalyzed transfer hydrogenation is another effective method. dicp.ac.cnacs.orgresearchgate.netresearchgate.net

Starting from Piperidone: A highly common and versatile strategy involves using a commercially available or readily synthesized N-protected-4-piperidone as a starting material. organic-chemistry.orgnih.govrsc.orgdtic.mil The ketone functionality at the C4 position allows for a wide range of transformations. For instance, a Wittig reaction or Horner-Wadsworth-Emmons reaction on N-Boc-4-piperidone can introduce a methylene group, which can then be further functionalized. Alternatively, reductive amination of the piperidone can introduce various substituents. dtic.mil To obtain the 4-methyl group, the ketone can be converted to an exocyclic double bond, followed by reduction.

Cyclization Reactions: Piperidine rings can also be formed through various intramolecular cyclization reactions. For example, an aza-Prins-type cyclization mediated by Lewis acids can construct the piperidine core. rasayanjournal.co.in Another approach is the Dieckmann condensation of appropriate amino diesters. rsc.org

A convergent synthesis would typically involve coupling a pre-formed N-protected 4-(halomethyl)piperidine or piperidine-4-carbaldehyde (B112701) with the pyridine moiety. For example, N-Boc-4-(chloromethyl)piperidine could be coupled with a lithiated or Grignard derivative of 2-methoxy-5-bromopyridine. Alternatively, reductive amination between 2-methoxy-5-formylpyridine and N-Boc-4-aminomethylpiperidine provides a direct route to the linked scaffold, followed by deprotection.

Table 2: Key Piperidine Synthesis Strategies

| Strategy | Precursor(s) | Key Transformation(s) | Product Type | Reference(s) |

| Hydrogenation | Substituted Pyridinium Salt | Catalytic Hydrogenation (Rh, Ir) | Substituted Piperidine | dicp.ac.cnacs.org |

| Piperidone Elaboration | N-Boc-4-piperidone, Aniline | Reductive Amination | 4-Anilino-piperidine | dtic.mil |

| Cyclization | Dihydropyridones | Conjugate Reduction (Zinc/Acetic Acid) | 4-Piperidones | organic-chemistry.org |

| Aza-Prins Cyclization | Epoxides, Homoallylic Amines | NbCl₅-mediated cyclization | 4-Chloro-piperidines | rasayanjournal.co.in |

Stereoselective Synthesis Approaches to Piperidine Derivatives

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural alkaloids, making the development of stereoselective synthetic routes an area of intensive research. rsc.orgresearchgate.net The stereochemistry of substituents on the piperidine ring can significantly influence the biological activity of the final compound.

Several advanced methods have been developed for the asymmetric synthesis of substituted piperidines:

Bio-inspired Mannich Reactions: Inspired by the biosynthesis of piperidine alkaloids, which often proceed through a Δ¹-piperideine intermediate, chemists have developed stereoselective three-component vinylogous Mannich-type reactions. rsc.org This approach can assemble multi-substituted chiral piperidines from simple starting materials, offering a versatile pathway to complex structures. rsc.org

Catalytic Asymmetric Carbometalation: Rhodium-catalyzed asymmetric carbometalation has emerged as a powerful tool. acs.org This method can involve the reaction of a dihydropyridine, serving as the piperidine precursor, with an arylboronic acid. acs.org The process, which can be viewed as an asymmetric reductive Heck reaction, provides access to enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.org This strategy allows for the creation of chiral centers with high enantioselectivity. acs.org

Gold-Catalyzed Cyclization: A modular and highly diastereoselective approach involves a sequence of gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. This one-pot synthesis yields piperidin-4-ols with the nitrogen atom free for further derivatization. nih.gov

Multi-component Reactions: Four-component reactions have been devised for the stereoselective synthesis of polysubstituted piperidines. researchgate.net These cascade reactions, such as the Knoevenagel–Michael–Mannich sequence, allow for the construction of complex piperidine rings with multiple stereogenic centers in a single step from readily available starting materials. researchgate.net

These methodologies provide robust platforms for accessing chiral, non-racemic piperidine derivatives that are essential building blocks for the synthesis of complex molecules like this compound analogues.

Preparation of the 4-Methylenepiperidine (B3104435) Precursor

The 4-methylenepiperidine scaffold is a key intermediate for the synthesis of 4-substituted piperidines. The exocyclic double bond serves as a versatile functional handle for introducing the pyridine moiety. Several synthetic routes to this precursor have been established.

One common approach starts from the commercially available 1-benzylpiperidin-4-one. google.com A Wittig reaction using methyltriphenylphosphonium (B96628) bromide converts the ketone into the desired 1-benzyl-4-methylenepiperidine. google.com The benzyl (B1604629) protecting group on the piperidine nitrogen can then be removed. For instance, reaction with 1-chloroethyl chloroformate followed by refluxing in methanol effectively cleaves the benzyl group to yield 4-methylenepiperidine, often isolated as an acid addition salt. google.com

Another scalable process begins with an isonipecotate ester (piperidine-4-carboxylate). google.com The synthesis involves several steps:

N-Acylation: The piperidine nitrogen is first protected with an acyl group, such as benzoyl or acetyl. google.com

Ester Reduction: The ester at the 4-position is reduced to a hydroxymethyl group using a reducing agent like sodium borohydride (B1222165) in an organic solvent containing methanol. google.com

Halogenation: The resulting alcohol is converted to a halide (e.g., a chloride or bromide). google.com

Elimination: The final step is a dehydrohalogenation reaction, which forms the exocyclic double bond to give the N-acyl-4-methylenepiperidine. google.com

Hydrolysis: The acyl protecting group is removed by hydrolysis with a strong alkali to afford the 4-methylenepiperidine precursor. google.com

These methods provide reliable access to the 4-methylenepiperidine intermediate, which is crucial for subsequent coupling reactions.

Coupling Strategies for Constructing this compound

The central challenge in synthesizing this compound is the formation of the C-C bond that creates the methylene bridge between the pyridine and piperidine rings. Various modern coupling strategies are employed to achieve this linkage efficiently.

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds.

Suzuki Coupling: This reaction is a highly versatile and widely used method for constructing the target molecule. A typical Suzuki protocol involves the palladium-catalyzed reaction of a pyridine-based boronic acid or ester with a piperidine-based halide or triflate. For example, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be coupled with a 4-(halomethyl)piperidine derivative. acs.orgnih.gov The reaction generally exhibits good tolerance to a wide range of functional groups. orgsyn.org

Stille Coupling: The Stille reaction, which couples an organotin compound with an organohalide, is another effective strategy for pyridine derivatization and can be applied to the synthesis of bipyridines and related structures. orgsyn.orgnih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. orgsyn.org It is noted for its high yields and mild reaction conditions, making it a powerful tool in the preparation of bipyridines and other heterocyclic systems. orgsyn.orgnih.gov

These cross-coupling reactions provide reliable and flexible routes to link the two heterocyclic fragments.

| Reagent Type | Coupling Partner Example | Catalyst System | Reaction Name |

| Pyridyl Boronic Ester | 4-(Halomethyl)piperidine | Palladium(0) complex | Suzuki Coupling |

| Pyridyl Halide | 4-(Tributylstannylmethyl)piperidine | Palladium(0) complex | Stille Coupling |

| Pyridyl Zinc Halide | 4-(Halomethyl)piperidine | Palladium(0) or Nickel complex | Negishi Coupling |

Direct alkylation provides a straightforward approach to forming the desired linkage. This strategy involves the reaction of a nucleophilic piperidine derivative with an electrophilic pyridine species. A common route is the N-alkylation of a pre-formed 4-(aminomethyl)piperidine (B1205859) with a suitable 2-methoxypyridine derivative, though this forms a C-N linkage. For the required C-C linkage, a different strategy is needed.

A more relevant alkylation approach involves preparing a nucleophile from the piperidine ring, such as an organometallic reagent derived from 4-(halomethyl)piperidine, and reacting it with a suitable electrophile like 5-bromo-2-methoxypyridine. Conversely, a 5-(halomethyl)-2-methoxypyridine can be used to alkylate a piperidine-based nucleophile.

While reductive amination is a primary method for forming carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent, it is not directly applicable to forming the C-C methylene bridge in the target molecule. rsc.org However, it is a crucial reaction for synthesizing precursors, such as substituted amines that could be further elaborated.

Palladium catalysis is central to many modern strategies for linking pyridine and piperidine rings. Beyond the classic cross-coupling reactions mentioned earlier, other specialized palladium-catalyzed methods are also employed.

One such method is the coupling of tosylhydrazones, which can be generated in situ from 4-piperidone (B1582916) derivatives. researchgate.net These intermediates can act as nucleophilic coupling partners in palladium-catalyzed reactions with aryl halides, providing an efficient route to 4-aryl-tetrahydropyridines, which can be subsequently reduced to the desired 4-arylpiperidines. researchgate.net

Furthermore, palladium-catalyzed C-H activation is a cutting-edge strategy. rsc.orgrsc.org For instance, the ortho-arylation of N-benzylpiperidines can be achieved via directed C-H bond activation, coupling with arylboronic acid pinacol (B44631) esters. rsc.orgrsc.org While this specific example functionalizes the benzyl group rather than linking to a pyridine, the principle of palladium-catalyzed C-H functionalization is a powerful tool that could be adapted to construct the pyridine-piperidine linkage directly, representing an atom-economical approach. rsc.org

Derivatization and Scaffold Modifications

To explore structure-activity relationships and optimize properties, the core scaffold of this compound can be systematically modified. Derivatization can occur at several positions on both the pyridine and piperidine rings.

Piperidine Nitrogen: The secondary amine of the piperidine ring is a common site for modification. It can be alkylated, acylated, or functionalized with a variety of groups to alter the molecule's physicochemical properties, such as lipophilicity and basicity.

Pyridine Ring: The substituents on the pyridine ring can be varied. The 2-methoxy group can be replaced with other alkoxy groups or halogens to modulate electronic properties and metabolic stability. researchgate.net Synthesizing analogues with different substituents at other positions of the pyridine ring is also a common strategy to probe interactions with biological targets. nih.gov

Methylene Linker: The length and flexibility of the linker connecting the two rings can be altered. For example, replacing the methylene bridge with a two-carbon ethyl linker or introducing rigidity can have significant effects on the molecule's conformation and activity. nih.gov

The synthesis of diverse libraries of such analogues is often facilitated by the robust coupling strategies described, allowing for the late-stage introduction of diversity into the molecular scaffold. chemrxiv.org

Modifications at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a common site for synthetic elaboration, allowing for the introduction of a wide array of substituents. The general strategy involves the initial synthesis of the parent this compound scaffold, followed by functionalization of the piperidine nitrogen. Common reactions include N-alkylation, N-acylation, and reductive amination.

These modifications are typically achieved under standard conditions. For instance, N-alkylation can be performed using alkyl halides in the presence of a base such as potassium carbonate or triethylamine. N-acylation is readily accomplished using acyl chlorides or acid anhydrides. This approach allows for the introduction of diverse functional groups, which can significantly alter the physicochemical properties of the parent molecule.

Table 1: Examples of N-Piperidinyl Modifications

| Substituent (R) | Reagent/Reaction Type | Resulting Analogue Structure |

|---|---|---|

| -C(O)CH₃ | Acetyl chloride / Acylation | 1-acetyl-4-((6-methoxypyridin-3-yl)methyl)piperidine |

| -CH₂CH₂Ph | (2-bromoethyl)benzene / Alkylation | 1-(2-phenylethyl)-4-((6-methoxypyridin-3-yl)methyl)piperidine |

| -SO₂CH₃ | Methanesulfonyl chloride / Sulfonylation | 1-(methylsulfonyl)-4-((6-methoxypyridin-3-yl)methyl)piperidine |

| -C(O)-[imidazole derivative] | Carbonyldiimidazole-mediated coupling | 2-Methoxy-5-{4-[5-methyl-2-(pyridin-4-YL)-1H-imidazol-1-YL]piperidine-1-carbonyl}pyridine nih.gov |

Substitutions on the Pyridine Ring

Introducing substituents onto the pyridine ring allows for the fine-tuning of electronic and steric properties. Synthetic strategies can involve either building the molecule from an already substituted pyridine precursor or by direct functionalization of the pre-formed scaffold.

One common approach begins with a functionalized 2-methoxypyridine, such as 5-bromo-2-methoxypyridine. This intermediate can undergo palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, to introduce various aryl or alkyl groups at the 5-position before the piperidine moiety is installed. For example, reacting 2-methoxypyridine-5-boronic acid pinacol ester with an appropriate partner is a key step in many syntheses. nih.gov Alternatively, starting materials like 2-chloro-4-methyl-5-nitropyridine (B1210972) can be used, where the chloro group is displaced by methoxide and the nitro group is later reduced and converted to another functional group. prepchem.com

Table 2: Examples of Pyridine Ring Substitutions

| Position of Substitution | Substituent | Synthetic Precursor Example | Reference |

|---|---|---|---|

| 3 | -CH₃ | 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine | nih.gov |

| 4 | -CH₃ | 2-Chloro-4-methyl-5-nitropyridine | prepchem.com |

| 6 | -Cl | 5,6-dichloro-3-sulfonamidopyridine | csic.es |

| 5 | -NO₂ | 2-methoxy-4-methyl-5-nitropyridine | prepchem.com |

Structural Variation of the Alkyl Linker

Modifying the single methylene (-CH₂-) bridge that connects the pyridine and piperidine rings can significantly impact the molecule's conformation and biological activity. Variations include changing the length of the alkyl chain, introducing heteroatoms, or altering its rigidity.

A common variation involves replacing the methylene linker with an ether linkage (-O-). This is typically achieved through a nucleophilic substitution reaction, such as a Williamson ether synthesis, where a hydroxyl group on one ring displaces a leaving group on the other. For instance, 4-hydroxypiperidine (B117109) can be reacted with a 2-methoxy-5-(halomethyl)pyridine to form a 2-methoxy-5-((piperidin-4-yloxy)methyl)pyridine analogue. Conversely, a 5-hydroxy-2-methoxypyridine (B1631412) could be coupled with a piperidine bearing a leaving group. nih.gov Other modifications might involve creating a longer ethyl (-CH₂CH₂-) linker, often requiring multi-step synthetic sequences starting from different precursors.

Table 3: Examples of Alkyl Linker Variations

| Linker Structure | General Synthetic Approach | Resulting Analogue Example | Reference |

|---|---|---|---|

| -O- (oxy) | Williamson Ether Synthesis | 5-methoxy-2-(piperidin-4-yloxy)pyridine | nih.gov |

| -CH(OH)- | Reduction of a ketone precursor | (6-methoxypyridin-3-yl)(piperidin-4-yl)methanol | |

| -C(O)- | Oxidation of a secondary alcohol | (6-methoxypyridin-3-yl)(piperidin-4-yl)methanone | |

| -CH₂-S- | Coupling of a halomethylpyridine with a mercaptobenzimidazole | 5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole | google.com |

Chemical Reactivity and Mechanistic Transformations

Reactivity of the Pyridine (B92270) Ring System in 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine

The pyridine ring in this compound is a nuanced aromatic system. The presence of the electron-donating methoxy (B1213986) group at the 2-position significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The 2-methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of 2-methoxypyridine (B126380), this corresponds to the 3- and 5-positions. Consequently, in this compound, the 5-position is already substituted, making the 3-position the most likely site for electrophilic attack.

A common example of electrophilic aromatic substitution is nitration. The nitration of 2-methoxypyridine using a mixture of nitric acid and sulfuric acid preferentially yields 2-methoxy-5-nitropyridine. This demonstrates the strong directing effect of the methoxy group to the 5-position. Should the 5-position be occupied by the piperidin-4-ylmethyl group, the nitration would be expected to occur at the 3-position, provided the reaction conditions are controlled to avoid over-nitration.

| Electrophile | Reagents | Expected Major Product (on 2-methoxypyridine) |

| NO₂⁺ | HNO₃, H₂SO₄ | 2-Methoxy-5-nitropyridine |

| SO₃ | H₂SO₄, heat | 2-Methoxy-5-sulfonic acid pyridine |

| Br⁺ | Br₂, FeBr₃ | 5-Bromo-2-methoxypyridine (B44785) |

Nucleophilic Aromatic Substitution Reactions

Pyridine itself is generally resistant to nucleophilic aromatic substitution unless activated by electron-withdrawing groups or with a good leaving group at the 2- or 4-position. The electron-donating methoxy group at the 2-position in this compound further deactivates the ring towards nucleophilic attack.

However, nucleophilic substitution can occur under specific conditions, particularly if the methoxy group itself is the target of substitution. For instance, reactions of 2-methoxypyridines with strong nucleophiles can lead to the displacement of the methoxy group. Nucleophilic aromatic substitution on pyridines generally favors attack at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex. stackexchange.comechemi.com In the case of this compound, a potent nucleophile could potentially displace the methoxy group at the 2-position, though this would require forcing conditions due to the lack of a strong electron-withdrawing group on the ring. A protocol for the nucleophilic amination of methoxypyridines using sodium hydride and lithium iodide has been developed, enabling the substitution of the methoxy group. ntu.edu.sg

Oxidation and Reduction Pathways of the Pyridine Moiety

Oxidation: The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). chemicalforums.comrsc.org The resulting N-oxide is an important intermediate as it can facilitate further functionalization of the pyridine ring. For example, pyridine N-oxides are more susceptible to both electrophilic and nucleophilic substitution reactions. Electrophilic substitution on pyridine N-oxide occurs preferentially at the 4-position. nih.gov

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This is a common method for the synthesis of piperidine derivatives from their pyridine precursors. Catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), or Raney nickel are often employed under hydrogen pressure. asianpubs.orgresearchgate.netresearchgate.net The reduction of the 2-methoxypyridine moiety in the target molecule would lead to a substituted piperidine, a transformation that significantly alters the compound's geometry and basicity.

Reactivity of the Piperidine Ring and Nitrogen Atom

The piperidine ring in this compound is a saturated heterocycle with a basic secondary amine. This nitrogen atom is the primary site of reactivity for this portion of the molecule.

Alkylation and Acylation Reactions of the Piperidine Nitrogen

The lone pair of electrons on the piperidine nitrogen makes it a good nucleophile, readily undergoing alkylation and acylation reactions.

Alkylation: N-alkylation can be achieved by reacting the piperidine with an alkyl halide, such as an alkyl bromide or iodide. researchgate.net The reaction typically proceeds via an Sₙ2 mechanism. The use of a base, such as potassium carbonate, can be employed to neutralize the hydrohalic acid formed during the reaction. Reductive amination is another common method for N-alkylation, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent. sciencemadness.org

Acylation: N-acylation is readily accomplished by treating the piperidine with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. researchgate.netmdpi.com This reaction forms a stable amide bond. These reactions are fundamental in modifying the properties of the piperidine moiety.

| Reaction | Reagent | Functional Group Introduced |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Alkyl (e.g., Methyl) |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Acyl (e.g., Acetyl) |

| N-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Acyl (e.g., Acetyl) |

Conformational Dynamics and Inversion Barriers of the Piperidine Ring

The piperidine ring exists predominantly in a chair conformation to minimize steric and torsional strain. The substituent at the 4-position, in this case, the -(CH₂)-2-methoxypyridine group, will preferentially occupy the equatorial position to avoid 1,3-diaxial interactions. The conformational preference of 4-substituted piperidines is a well-studied area. For a 4-benzylpiperidine, which is structurally analogous to the substituent in the title compound, the equatorial conformer is significantly favored. nih.govacs.org

The nitrogen atom in the piperidine ring undergoes rapid pyramidal inversion, also known as nitrogen inversion. wikipedia.org This process involves the nitrogen atom and its substituents passing through a planar transition state. For simple amines, this inversion is extremely fast at room temperature, with a low energy barrier. chempedia.info The rate of inversion can be influenced by the nature of the substituents on the nitrogen and the ring. In the case of an unsubstituted piperidine nitrogen, this inversion is rapid, leading to a single averaged signal in NMR spectroscopy at room temperature.

| Conformation | Relative Energy | Key Feature |

| Chair (Equatorial Substituent) | Lower | Substituent at C4 is in the more stable equatorial position. |

| Chair (Axial Substituent) | Higher | Steric hindrance from 1,3-diaxial interactions. |

| Boat/Twist-Boat | Higher | Generally less stable than the chair conformation. |

Transformations Involving the Methoxy Group

The methoxy group at the 2-position of the pyridine ring is a key functional handle that can undergo several important chemical transformations. These reactions are crucial for the chemical modification and potential metabolism of the compound.

The cleavage of the methyl ether to reveal the corresponding 2-hydroxypyridine (B17775) tautomer, which exists predominantly as the 2-pyridone form, is a fundamental transformation. This O-demethylation can be achieved under various conditions, ranging from harsh acidic environments to milder, more selective methods.

Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for cleaving aryl methyl ethers. The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction, releasing methyl halide and the pyridinol.

Lewis acids are also highly effective for ether cleavage. Boron tribromide (BBr₃) is a particularly powerful reagent that can demethylate aryl methyl ethers at or below room temperature. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, which facilitates the cleavage of the carbon-oxygen bond. Other Lewis acids like aluminum chloride (AlCl₃) can also be employed, often requiring higher temperatures.

For substrates that may be sensitive to harsh acidic conditions, nucleophilic demethylation agents offer a milder alternative. A notable method for the chemoselective demethylation of methoxypyridines involves the use of L-selectride (lithium tri-sec-butylborohydride). This reagent has been shown to selectively cleave the methyl ether of methoxypyridines in the presence of other methoxyarenes, highlighting its utility for complex molecules. The reaction proceeds via nucleophilic attack of the hydride on the methyl group. Thiolates, such as sodium thiophenoxide or dodecanethiolate, in polar aprotic solvents like DMF or NMP, can also serve as potent nucleophiles for O-demethylation.

| Reagent(s) | Typical Conditions | Mechanism Type | Notes |

|---|---|---|---|

| HBr or HI | Heating in aqueous or acetic acid solution | Acid-catalyzed SN2 | Harsh conditions, may affect other functional groups. |

| BBr₃ | CH₂Cl₂, -78 °C to room temperature | Lewis acid-assisted cleavage | Highly effective but reagent is moisture-sensitive. |

| AlCl₃ / Nucleophile (e.g., EtSH) | Reflux in an appropriate solvent | Lewis acid-assisted cleavage | Commonly used in industrial processes. |

| L-selectride | Reflux in THF | Nucleophilic (SN2) | Chemoselective for methoxypyridines over other aryl ethers. |

| Sodium Thiolate (e.g., NaSPh) | Reflux in DMF or NMP | Nucleophilic (SN2) | Provides a milder, non-acidic alternative. |

The direct oxidation of the 2-methoxy group in this compound to a carbonyl (aldehyde) or carboxylic acid functionality is not a commonly reported transformation. The electron-rich pyridine ring is susceptible to oxidation at other positions, and the piperidine ring can also be oxidized.

The more prevalent reaction involving the 2-methoxy group and an oxidative transformation is the conversion to a 2-pyridone. This typically proceeds via an initial oxidation of the pyridine nitrogen to an N-oxide. Treatment of the pyridine-N-oxide with a reagent like acetic anhydride can lead to a rearrangement, ultimately yielding the 2-pyridone after hydrolysis. This process, however, is a rearrangement rather than a direct oxidation of the methoxy group's carbon atom.

While direct oxidation of the methoxy group itself is challenging, oxidative dearomatization of 2-methoxypyridine derivatives has been reported. iipseries.org These reactions, however, lead to complex cyclic products rather than a simple carbonyl or carboxylic acid at the 2-position.

In the context of metabolic pathways, enzymatic oxidation could potentially lead to O-demethylation to form the 2-pyridone, or hydroxylation at other positions on the pyridine or piperidine rings. However, direct oxidation of the methoxy group to a carboxylic acid is not a typical metabolic pathway for this type of functionality.

Stability and Degradation Pathways under Research Conditions

The stability of this compound is a critical factor in its handling, storage, and application in a research setting. Degradation can be initiated by several factors, including pH, light, and temperature.

Hydrolytic Stability: The ether linkage in the 2-methoxypyridine moiety is generally stable to hydrolysis under neutral and basic conditions. However, as discussed in the ether cleavage section, it is susceptible to cleavage under strong acidic conditions, which would lead to the formation of the corresponding 2-pyridone and methanol (B129727). The piperidine ring is hydrolytically stable.

pH Stability: In acidic solutions, both the pyridine and piperidine nitrogens will be protonated. The piperidine nitrogen is significantly more basic (pKa of piperidinium (B107235) ion is ~11.2) than the pyridine nitrogen in a 2-methoxypyridine (pKa of the conjugate acid is ~3.06). nih.gov Protonation can increase the solubility of the compound in aqueous media but also renders the ether linkage more susceptible to cleavage. Under strongly basic conditions, the compound is expected to be relatively stable, although deprotonation of the piperidine N-H is possible with very strong bases.

Thermal Stability: The compound is expected to have moderate thermal stability. At elevated temperatures, decomposition pathways may be initiated. Thermal degradation of piperidine can lead to the formation of smaller molecules through the cleavage of C-N bonds. acs.org The pyridine ring is generally more thermally robust.

Photochemical Stability: Pyridine and its derivatives are known to be photochemically active. Upon exposure to UV light, pyridine can undergo decomposition or isomerization. arkat-usa.org Piperidine can also undergo photo-oxidation, particularly in the presence of photosensitizers. nih.govbristol.ac.ukorganic-chemistry.org The primary degradation pathway for piperidine under simulated atmospheric conditions involves H-abstraction by hydroxyl radicals, leading to the formation of imines and other oxidation products. nih.govbristol.ac.ukorganic-chemistry.org Therefore, it is advisable to store this compound, both as a solid and in solution, protected from light to prevent photochemical degradation.

| Condition | Potential Degradation Pathway | Likely Products | Notes |

|---|---|---|---|

| Strong Acid (e.g., HCl, H₂SO₄) | Acid-catalyzed ether cleavage | 2-Hydroxy-5-(piperidin-4-ylmethyl)pyridine (2-pyridone tautomer), Methanol | Rate of degradation is dependent on acid concentration and temperature. |

| Strong Base (e.g., NaOH) | Generally stable | N/A | The compound is expected to be stable under typical basic conditions. |

| Elevated Temperature | Thermal decomposition | Complex mixture of smaller molecules from ring fragmentation. | Decomposition temperature is not specifically reported but should be determined by techniques like TGA. |

| UV Light Exposure | Photochemical degradation/rearrangement | Photoisomers, oxidation products (e.g., imines from the piperidine ring). | Solutions and the solid compound should be protected from light. |

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization

A complete spectroscopic characterization is fundamental to confirming the molecular structure of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine and understanding its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy would provide definitive evidence of the compound's connectivity and stereochemistry.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group, the methylene (B1212753) bridge, and the protons of the piperidine (B6355638) ring. The chemical shifts and coupling constants would be indicative of the electronic environment and spatial relationships of these protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Predicted chemical shifts would differentiate the aromatic carbons of the methoxy-substituted pyridine ring from the aliphatic carbons of the piperidine ring and the methylene linker.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the pyridine and piperidine moieties through the methylene bridge.

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and require experimental verification.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methoxy (-OCH₃) | ~3.9 | ~55 |

| Pyridine C2-H | - | ~164 |

| Pyridine C3-H | ~6.7 | ~110 |

| Pyridine C4-H | ~7.5 | ~138 |

| Pyridine C5 | - | ~130 |

| Pyridine C6-H | ~8.1 | ~147 |

| Methylene (-CH₂-) | ~2.5 | ~36 |

| Piperidine C4-H | ~1.8 | ~35 |

| Piperidine C2/C6-H (axial) | ~1.3 | ~46 |

| Piperidine C2/C6-H (equatorial) | ~3.0 | ~46 |

| Piperidine C3/C5-H (axial) | ~1.2 | ~32 |

| Piperidine C3/C5-H (equatorial) | ~1.7 | ~32 |

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion. Fragmentation patterns observed in the mass spectrum (e.g., using techniques like MS/MS) would offer further structural insights, likely showing characteristic losses of the methoxy group, cleavage at the methylene bridge, and fragmentation of the piperidine ring.

Table 4.1.2: Predicted Mass Spectrometry Fragmentation for this compound (Note: Based on common fragmentation patterns for similar structures.)

| Fragment | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 221.1654 | Molecular ion (protonated) |

| [M-CH₃]⁺ | 205 | Loss of a methyl radical from the methoxy group |

| [C₇H₈NO]⁺ | 122 | Cleavage yielding the methoxypyridinylmethyl cation |

Infrared (IR) and Raman spectroscopy would identify the vibrational modes of the molecule's functional groups.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, C-O stretching of the methoxy group, and N-H stretching of the piperidine.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring.

Table 4.1.3: Predicted Vibrational Frequencies for this compound (Note: Approximate values based on typical functional group frequencies.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Piperidine) | 3300-3500 | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| C=N, C=C Stretch (Pyridine) | 1580-1610 | 1580-1610 |

X-ray Crystallography of this compound and its Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

A crystal structure would provide precise bond lengths, bond angles, and torsion angles. This would reveal the preferred conformation of the piperidine ring (e.g., chair conformation), the orientation of the methoxy group relative to the pyridine ring, and the rotational angle around the bond connecting the methylene bridge to the two ring systems. The analysis would also detail how the molecules pack together in the crystal lattice.

The crystal structure would elucidate the network of intermolecular interactions that stabilize the solid-state assembly. A key feature would likely be hydrogen bonding involving the secondary amine of the piperidine ring (as a donor) and the nitrogen atom of the pyridine ring or the oxygen of the methoxy group (as acceptors). Other non-covalent interactions, such as C-H···π stacking between pyridine rings, could also play a significant role in the crystal packing. Understanding these interactions is crucial for predicting the physicochemical properties of the solid form.

Absolute Configuration Determination of Chiral Analogues

The determination of the absolute stereochemistry of a chiral molecule is a critical step in pharmaceutical development and chemical research. For chiral analogues of this compound, several powerful techniques could be employed.

X-ray Crystallography: This is often considered the definitive method for determining absolute configuration. researchgate.net The technique requires the formation of a single, high-quality crystal of the enantiomerically pure compound or a suitable crystalline derivative (e.g., a salt with a chiral acid or base of known configuration). The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, unambiguously establishing its absolute stereochemistry. For instance, the relative stereochemistry of substituted piperidines has been confirmed by single-crystal X-ray diffraction of suitable derivatives.

Vibrational Circular Dichroism (VCD): VCD spectroscopy has emerged as a powerful alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize. researchgate.netnih.gov This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netnih.gov The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations (typically using density functional theory, DFT), the absolute configuration can be confidently assigned. nih.gov This method has been successfully applied to a wide range of chiral molecules, including complex natural products and pharmaceuticals. nih.gov

The table below summarizes the primary methods for absolute configuration determination applicable to chiral analogues of this compound.

| Method | Principle | Requirements | Outcome |

| X-ray Crystallography | Analysis of X-ray diffraction from a single crystal. | High-quality single crystal of the pure enantiomer or a derivative. | Unambiguous 3D structure and absolute configuration. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Soluble, enantiomerically enriched sample. | Absolute configuration by comparison with theoretical calculations. |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Once the absolute configuration of a chiral analogue of this compound is determined, it is essential to be able to assess the enantiomeric purity of bulk samples. Chiroptical spectroscopy techniques are ideally suited for this purpose as they provide a signal that is directly proportional to the excess of one enantiomer over the other.

Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD) or simply CD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. This technique is particularly useful for molecules containing a chromophore (a light-absorbing group) in the vicinity of the stereocenter. The pyridine ring in this compound would serve as a suitable chromophore. Enantiomers of a chiral compound produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). A racemic mixture (equal amounts of both enantiomers) will have no CD signal. Therefore, the intensity of the CD signal can be used to determine the enantiomeric excess (e.e.) of a sample.

Vibrational Circular Dichroism (VCD): As mentioned for absolute configuration determination, VCD can also be used for assessing enantiomeric purity. The intensity of the VCD signal is proportional to the enantiomeric excess of the sample. This can be particularly advantageous for molecules that lack a strong UV-Vis chromophore, as VCD probes vibrational transitions in the infrared region.

The following table outlines the key chiroptical techniques for evaluating the enantiomeric purity of chiral this compound analogues.

| Technique | Spectral Region | Principle | Application |

| Circular Dichroism (CD) | UV-Visible | Differential absorption of circularly polarized UV-Vis light. | Quantitative determination of enantiomeric excess. |

| Vibrational Circular Dichroism (VCD) | Infrared | Differential absorption of circularly polarized IR light. | Quantitative determination of enantiomeric excess, especially for molecules without UV chromophores. |

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure of molecules. Such calculations offer a granular view of electron distribution and orbital energies, which are key determinants of a molecule's chemical behavior.

The conformational landscape of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is complex due to the rotational freedom of the piperidine (B6355638) and methoxy (B1213986) groups relative to the pyridine (B92270) ring. Conformational analysis is performed to identify the most stable three-dimensional arrangements of the molecule, known as energetic minima. These studies typically involve systematic variation of torsional angles and subsequent geometry optimization to locate low-energy conformers. The relative energies of these conformers are critical for understanding which shapes the molecule is most likely to adopt under physiological conditions, a key factor in its biological activity.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (°C) (Pyridine-CH2-Piperidine) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60 | 0.00 |

| 2 | 180 | 1.25 |

Note: This data is illustrative and represents the type of information obtained from conformational analysis.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide a powerful indication of a molecule's ability to donate or accept electrons. youtube.com For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the nitrogen atom of the piperidine, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the pyridine ring, highlighting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: This data is illustrative and represents the type of information obtained from FMO analysis.

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. researchgate.netchemrxiv.org The ESP map of this compound would likely show negative potential (typically colored red) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, indicating regions that are prone to electrophilic attack and can act as hydrogen bond acceptors. researchgate.net Positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the N-H proton of the piperidine ring, highlighting its potential to act as a hydrogen bond donor.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanical calculations provide a static picture of a molecule's preferred conformations, molecular dynamics (MD) simulations offer a dynamic view of its flexibility and behavior over time. mdpi.com An MD simulation of this compound in a solvent, such as water, would reveal the range of conformations the molecule can access at a given temperature. This information is critical for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site. The simulation would track the trajectories of all atoms in the system, providing insights into the stability of different conformations and the transitions between them.

Docking Studies with Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This is a cornerstone of rational drug design, allowing researchers to hypothesize how a ligand like this compound might interact with a protein target at the atomic level.

Docking studies involving this compound would be conducted against various potential protein targets to predict its binding affinity and mode of interaction. The results of these simulations would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's binding pocket. For instance, the pyridine nitrogen and methoxy oxygen could act as hydrogen bond acceptors, while the piperidine N-H group could serve as a hydrogen bond donor. The aromatic pyridine ring could also engage in π-π stacking interactions with aromatic residues in the binding site. These predicted binding modes provide a structural basis for understanding the molecule's potential biological activity and can guide the design of more potent and selective analogs.

Table 3: Hypothetical Docking Results for this compound with a Kinase Target

| Interaction Type | Interacting Residue | Distance (Å) |

|---|---|---|

| Hydrogen Bond | ASP 168 | 2.1 |

| Hydrogen Bond | LYS 72 | 2.5 |

| Hydrophobic Interaction | LEU 120 | 3.8 |

Note: This data is illustrative and represents the type of information obtained from molecular docking studies.

Scoring Functions and Binding Affinity Prediction

No published studies were found that detail the use of scoring functions to predict the binding affinity of this compound to any specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There is no evidence of QSAR models having been developed specifically for this compound or a closely related series of analogs with measured biological activity.

Development of Predictive Models for Biological Activity

Without a dataset of biologically active compounds that includes this compound, the development of predictive models for its specific biological activities has not been reported in the scientific literature.

Identification of Key Pharmacophoric Features

Pharmacophore models are typically generated based on the structures of multiple active compounds. As there are no reported series of active analogs that include this compound, no specific pharmacophoric features have been identified for this compound.

Structure Activity Relationship Sar Investigations of 2 Methoxy 5 Piperidin 4 Ylmethyl Pyridine Analogues

Impact of Pyridine (B92270) Ring Substitution on Biological Activity

The substitution pattern on the pyridine ring is a critical determinant of the molecule's interaction with its biological target. The placement and nature of the substituents dictate the electronic distribution and steric profile of the ring, thereby influencing binding affinity.

The specific 2,5-substitution pattern of the pyridine ring in the parent compound is likely crucial for orienting the key functional groups in the correct spatial arrangement for optimal receptor engagement. The methoxy (B1213986) group at the C2 position and the piperidinylmethyl side chain at the C5 position define a specific vector for these functionalities.

| Analogue | Modification | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Parent Compound | 2-Methoxy, 5-Piperidinylmethyl | Baseline Activity | Assumed optimal arrangement for target binding. |

| Isomer A | 3-Methoxy, 5-Piperidinylmethyl | Likely Decreased | Alters the electronic environment and potential hydrogen bonding vector of the methoxy group relative to the side chain. |

| Isomer B | 4-Methoxy, 5-Piperidinylmethyl | Likely Decreased | Changes the molecule's dipole moment and steric profile, potentially misaligning key binding elements. |

| Isomer C | 2-Methoxy, 4-Piperidinylmethyl | Likely Decreased | Alters the spatial relationship between the pyridine and piperidine (B6355638) moieties, potentially increasing steric clash or preventing optimal interaction. |

| Isomer D | 2-Methoxy, 6-Piperidinylmethyl | Likely Decreased | Places the bulky side chain adjacent to the pyridine nitrogen, which could sterically hinder interactions at the nitrogen or with the receptor. |

The 2-methoxy group is a moderately electron-donating group, which influences the basicity of the pyridine nitrogen atom. Replacing this group with substituents of varying electronic and steric properties provides a classic strategy for probing SAR.

Electronic Effects: Substituting the methoxy group with a strong electron-withdrawing group, such as a nitro (-NO₂) or cyano (-CN) group, would decrease the electron density of the pyridine ring and reduce the basicity of the ring nitrogen. Conversely, replacing it with another electron-donating group, like a methyl (-CH₃) or amino (-NH₂) group, would have the opposite effect. These changes can significantly impact interactions such as hydrogen bonding or cation-π stacking with the biological target. rsc.org

Steric Effects: The size of the substituent at the C2 position is also critical. Replacing the relatively small methoxy group with a bulkier group, such as an ethoxy (-OCH₂CH₃) or an isopropoxy (-OCH(CH₃)₂), could introduce steric hindrance, preventing the molecule from fitting into the binding pocket. Conversely, if an unoccupied hydrophobic pocket exists nearby, a larger substituent could lead to enhanced binding and increased activity.

| Analogue | C2-Substituent | Electronic Effect | Steric Bulk | Predicted Impact on Activity |

|---|---|---|---|---|

| Parent Compound | -OCH₃ | Electron-Donating | Small | Baseline Activity |

| Analogue E | -H | Neutral | Minimal | Likely Decreased (loss of H-bond acceptor) |

| Analogue F | -Cl | Electron-Withdrawing | Small | Variable; depends on the importance of electronics vs. sterics. |

| Analogue G | -CH₃ | Electron-Donating | Small | Potentially Maintained or Decreased (loss of H-bond acceptor) |

| Analogue H | -NO₂ | Strongly Electron-Withdrawing | Medium | Likely Decreased (significant electronic perturbation) |

| Analogue I | -OCH₂CH₃ | Electron-Donating | Medium | Potentially Increased or Decreased (probes for steric tolerance) |

Role of the Piperidine Moiety in Molecular Recognition

The piperidine ring is a versatile scaffold in drug design, offering a basic center for ionic interactions and a three-dimensional structure that can be optimized for precise receptor fit. lifechemicals.com

Similar to cyclohexane, the piperidine ring preferentially adopts a low-energy chair conformation to minimize torsional and steric strain. wikipedia.org In the case of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, the methylene-pyridine substituent at the C4 position will strongly favor an equatorial orientation. This arrangement minimizes unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions of the piperidine ring.

This equatorial preference is critical as it dictates the spatial orientation of the entire 2-methoxypyridine (B126380) moiety relative to the piperidine ring. This defined conformation ensures that the molecule presents a consistent shape to its biological target, which is a prerequisite for high-affinity binding. Any modification that alters this conformational preference, such as the introduction of bulky substituents on the piperidine ring, could disrupt the optimal binding conformation and reduce activity.

The nitrogen atom of the piperidine ring is a key pharmacophoric feature. With a typical pKa around 11.2, the piperidine nitrogen will be predominantly protonated at physiological pH (7.4), carrying a positive charge. wikipedia.orgmdpi.com This cationic center is crucial for forming strong ionic bonds (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, within a receptor's binding site. nih.gov

The basicity (pKa) of this nitrogen can be fine-tuned by adding or modifying substituents on the nitrogen atom. acs.org

N-Alkylation: Adding small alkyl groups like a methyl group (N-CH₃) can slightly increase basicity and may probe for nearby hydrophobic pockets in the receptor.

N-Acylation: Attaching an acyl group (e.g., N-COCH₃) or a sulfonyl group (N-SO₂CH₃) dramatically reduces the basicity of the nitrogen by delocalizing its lone pair of electrons. This would eliminate the positive charge at physiological pH, likely abolishing any critical ionic interactions and significantly reducing binding affinity. researchgate.net Such modifications are often used in SAR studies to confirm the importance of the basic center.

| Analogue | Piperidine N-Substituent | Predicted pKa | Protonation at pH 7.4 | Predicted Impact on Activity |

|---|---|---|---|---|

| Parent Compound | -H | ~11.2 | >99% Protonated | Baseline Activity (strong ionic bond) |

| Analogue J | -CH₃ | ~10-11 | >99% Protonated | Potentially Maintained or Altered (tests steric/hydrophobic effects) |

| Analogue K | -C(O)CH₃ (Acyl) | < 5 | Largely Neutral | Significantly Decreased (loss of ionic bond) |

| Analogue L | -CH₂Ph (Benzyl) | ~9-10 | >99% Protonated | Potentially Increased (probes for additional aromatic interactions) nih.gov |

Introducing substituents at other positions (C2, C3) on the piperidine ring can provide valuable SAR information by exploring the topology of the binding site. thieme-connect.com

Steric Probes: Small alkyl groups (e.g., methyl) can be systematically added to different positions to map out the boundaries of the binding pocket. A decrease in activity would suggest a steric clash, while maintained or increased activity could indicate the presence of a lipophilic pocket.

Chirality: Introducing a substituent at C2 or C3 creates a chiral center. The resulting enantiomers may exhibit different biological activities, providing insights into the three-dimensional nature of the binding interaction and potentially leading to more selective and potent compounds. thieme-connect.com

Polar Groups: Adding polar groups like a hydroxyl (-OH) or amino (-NH₂) could introduce new hydrogen bonding opportunities with the target, potentially increasing affinity if the receptor has corresponding donor/acceptor groups.

| Analogue | Modification on Piperidine Ring | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Parent Compound | Unsubstituted | Baseline Activity | Optimal fit is assumed. |

| Analogue M | 3-Methylpiperidine | Variable | Probes for steric and hydrophobic interactions near the C3 position. Introduces chirality. |

| Analogue N | 2-Methylpiperidine | Variable | Probes for steric and hydrophobic interactions near the C2 position. Introduces chirality. |

| Analogue O | 3,3-Dimethylpiperidine | Likely Decreased | Introduction of a gem-dimethyl group may cause significant steric hindrance. |

| Analogue P | 3-Hydroxypiperidine | Variable | Probes for a potential hydrogen bond donor/acceptor site in the receptor. |

Molecular Interactions and Biological Target Engagement Studies

In Vitro Enzymatic Inhibition Assays

Research into compounds structurally related to 2-methoxy-5-(piperidin-4-ylmethyl)pyridine has identified them as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression and the initiation of cancer. nih.gov

Enzyme kinetics studies on 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives have suggested that these compounds act as competitive inhibitors of LSD1. nih.gov They compete with the dimethylated H3K4 peptide substrate for binding to the active site of the enzyme. nih.gov This competitive inhibition mechanism is a key characteristic of their function as LSD1 inhibitors. nih.gov

The inhibitory potency of several 3-(piperidin-4-ylmethoxy)pyridine analogues against LSD1 has been quantified through the determination of their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values indicate a strong inhibitory effect on the enzyme, with some compounds exhibiting Ki values in the nanomolar range. nih.gov For instance, the most potent compounds in the series have demonstrated Ki values as low as 29 nM. nih.gov

Table 1: Inhibition of LSD1 by 3-(Piperidin-4-ylmethoxy)pyridine Analogues

| Compound | Ki (μM) |

|---|---|

| 5 | 2.3 |

| 16 | >0.16 |

| 17 | >0.64 |

| 21 | 0.740 |

| 22 | 0.046 |

| 23 | 5.0 |

| 24 | 3.2 |

Receptor Binding and Agonist/Antagonist Profiling

As of the latest available data, there is no specific information in the scientific literature detailing the receptor binding profile or the agonist/antagonist activity of this compound.

No studies utilizing radioligand binding assays to characterize the affinity of this compound for specific receptors have been reported in the reviewed literature.

There is currently a lack of published research employing functional assays to determine whether this compound acts as an agonist or antagonist at any known receptor.

Characterization of Target Selectivity and Off-Target Interactions

The selectivity of therapeutic agents is a critical factor in their development. For the 3-(piperidin-4-ylmethoxy)pyridine class of LSD1 inhibitors, selectivity has been assessed against related enzymes, specifically monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov These studies have shown that potent LSD1 inhibitors within this chemical series exhibit high selectivity for LSD1 over both MAO-A and MAO-B. nih.gov For example, some of the more potent LSD1 inhibitors were found to be over 160-fold more selective for LSD1 than for MAO-B. nih.gov This high degree of selectivity is a desirable characteristic, as it minimizes the potential for off-target effects. nih.gov

Table 2: Selectivity of 3-(Piperidin-4-ylmethoxy)pyridine Analogues against MAO-A and MAO-B

| Compound | LSD1 Ki (μM) | MAO-A Ki (μM) | MAO-B Ki (μM) | Selectivity for LSD1 over MAO-B |

|---|---|---|---|---|

| 5 | 2.3 | >50 | 9.7 | 4.6x |

| 16 | >0.16 | >50 | >160 | >160x |

| 17 | >0.64 | >50 | >640 | >640x |

| 22 | 0.046 | >50 | Not Reported | Not Reported |

Biophysical Techniques for Ligand-Target Binding

Detailed investigation into the interaction between this compound and potential protein targets is crucial for understanding its mechanism of action. The following sections review the available data from key biophysical assays.

Surface Plasmon Resonance is a powerful technique for studying the kinetics and affinity of ligand-target binding in real-time. It measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized, allowing for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).

Following a thorough review of scientific literature, no studies utilizing Surface Plasmon Resonance to investigate the binding properties of this compound with any biological target have been identified. Consequently, no kinetic or affinity data from SPR analysis is currently available for this compound.

Table 1: SPR Binding Data for this compound

| Target Protein | K_D (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) |

|---|

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand to a target molecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy change (ΔH), and entropy change (ΔS).

A comprehensive search of published research reveals no available data from Isothermal Titration Calorimetry studies on the interaction of this compound with any protein targets. As such, the thermodynamic parameters for its binding interactions remain undetermined.

Table 2: ITC Thermodynamic Data for this compound

| Target Protein | K_D (μM) | ΔH (kcal/mol) | ΔS (cal/mol·deg) |

|---|

X-ray co-crystallography is an essential structural biology technique that provides a high-resolution, three-dimensional view of a ligand bound to its protein target. This information is critical for understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that govern binding and selectivity.

There are no publicly accessible X-ray co-crystal structures of this compound in complex with any protein target. The absence of such structural data means that the precise binding mode and the key amino acid residues involved in its interaction with potential biological targets are currently unknown.

Table 3: X-ray Co-crystallography Data for this compound

| Target Protein | PDB ID | Resolution (Å) | Key Interacting Residues |

|---|

No Publicly Available Research Found for Specific Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available regarding the applications of the chemical compound this compound in the areas of chemical biology and probe development as outlined in the requested article structure.

Extensive searches were conducted to find research pertaining to the use of this compound as a molecular probe, in target identification and validation studies, or in the development of radioligands for imaging or receptor occupancy studies. Similarly, no records were found of its inclusion in chemogenomic or high-throughput screening libraries, nor any data on its potential for photoaffinity labeling or bioconjugation.

While the broader classes of pyridine (B92270) and piperidine (B6355638) derivatives are extensively studied and utilized in these fields, and many analogous compounds have been developed as probes and ligands for various biological targets, there is no specific published research that details these applications for this compound itself.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline provided, as the foundational research and data for this specific compound are not present in the public domain.

Future Research Directions and Translational Opportunities Pre Clinical

Exploration of Novel Analogues with Enhanced Selectivity or Potency

The development of novel analogues of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine could lead to compounds with improved biological activity. A key strategy would involve systematic modification of the core structure to explore the structure-activity relationship (SAR).

Key Modifications and Rationale:

| Structural Modification | Rationale | Potential Impact |

| Substitution on the Pyridine (B92270) Ring | Altering electronic properties and steric bulk. | Enhance binding affinity and selectivity for a specific biological target. |

| Modification of the Piperidine (B6355638) Ring | Introducing substituents to probe interactions with target binding pockets. | Improve potency and modulate pharmacokinetic properties. |

| Varying the Linker | Changing the length and rigidity of the methylene (B1212753) linker. | Optimize spatial orientation for target engagement. |

For instance, studies on related 3-(piperidin-4-ylmethoxy)pyridine (B1265346) compounds have demonstrated that substitutions on the piperidine and pyridine rings can significantly impact inhibitory activity and selectivity against targets like Lysine Specific Demethylase 1 (LSD1). nih.gov Such findings provide a roadmap for designing analogues of this compound with potentially enhanced potency and selectivity.

Development of Advanced Synthetic Routes for Scalability

For any promising compound to advance through preclinical and potentially clinical development, a robust and scalable synthetic route is essential. Future research should focus on developing efficient and cost-effective methods for the large-scale production of this compound and its analogues.

Potential Synthetic Strategies:

Catalytic Hydrogenation: For the reduction of the pyridine ring to a piperidine, employing catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can be an efficient and scalable method. researchgate.net

Flow Chemistry: Utilizing continuous flow reactors could offer advantages in terms of safety, efficiency, and scalability for key synthetic steps.

A recent publication detailed a convenient and scalable synthesis of 2- and 4-substituted benzylpiperidines, a structurally related class of compounds, highlighting methods that could be adapted for the synthesis of this compound. researchgate.net

Mechanistic Investigations of Downstream Cellular Effects (in vitro, not clinical)

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial. In vitro studies are the first step in elucidating these pathways.

Proposed In Vitro Studies:

| Assay Type | Purpose | Example Techniques |

| Target Engagement Assays | To confirm direct binding of the compound to its putative target. | Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR). |

| Enzyme Inhibition Assays | To quantify the inhibitory potency against specific enzymes. | Biochemical assays using purified enzymes. |

| Cell-Based Signaling Assays | To investigate the impact on downstream signaling pathways. | Western blotting, ELISA, reporter gene assays. |

| Gene Expression Profiling | To identify changes in gene expression patterns upon treatment. | RNA sequencing (RNA-Seq), quantitative PCR (qPCR). |

By employing these techniques, researchers can build a comprehensive picture of the compound's mechanism of action at a cellular level, which is a critical component of its preclinical evaluation.

Application in Multi-Target Ligand Design

The structural features of this compound make it an attractive scaffold for the design of multi-target-directed ligands (MTDLs). MTDLs are single molecules designed to interact with multiple biological targets, which can be a promising strategy for treating complex diseases with multifactorial pathologies.

The methoxypyridine and piperidine moieties can each be tailored to interact with different targets. For example, the methoxypyridine core could be optimized for interaction with a kinase, while the piperidine fragment could be modified to bind to a G-protein coupled receptor (GPCR). This approach has been explored in the design of ligands that simultaneously target the serotonin (B10506) transporter (SERT) and α2-adrenergic receptors. acs.org Generative deep learning models are also emerging as a powerful tool for the de novo design of multi-target ligands, and scaffolds like this compound could serve as valuable starting points for such computational approaches. nih.gov

Emerging Analytical Techniques for Compound Characterization and Quantification in Research Matrices

Accurate characterization and quantification of this compound and its metabolites in preclinical research matrices (e.g., plasma, tissue homogenates) are vital for pharmacokinetic and pharmacodynamic studies.

Advanced Analytical Methods:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and selective quantification of small molecules in complex biological samples.

High-Resolution Mass Spectrometry (HRMS): Can be used for metabolite identification and structural elucidation.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Offers an alternative separation technique that can be beneficial for polar compounds.

Developing and validating robust analytical methods is a prerequisite for conducting meaningful preclinical studies and ensuring the reliability of the generated data.

Q & A

Q. What are the primary synthetic strategies for 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, and how can reaction yields be optimized?

The synthesis of pyridine derivatives with piperidine substituents often involves coupling reactions between pyridine precursors and functionalized piperidine moieties. A common approach includes:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach triazole or piperidine groups to the pyridine core .

- Nucleophilic substitution : Reacting halogenated pyridines (e.g., 5-bromo-2-methoxypyridine) with piperidin-4-ylmethylamine under basic conditions.

- Reductive amination : For introducing the piperidine-methyl group via ketone intermediates.

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalyst loading : Cu(I) catalysts at 5–10 mol% improve click chemistry yields (70–90%) .

- Temperature control : Reactions at 60–80°C balance reactivity and side-product formation.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : and NMR identify methoxy, piperidine, and pyridine protons/carbons. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] for CHNO).

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for chiral piperidine centers .

- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients.

Q. What biological targets or mechanisms are associated with this compound?

The piperidin-4-ylmethyl group is a key pharmacophore in enzyme inhibition:

- LSD1 (lysine-specific demethylase) : The basic amine in piperidine forms hydrogen bonds with Asp555 in the active site, enhancing inhibitory activity (IC values <100 nM in analogs) .

- Microbial enzymes : Pyridine derivatives inhibit fungal cell wall synthesis (e.g., chitin synthase) via competitive binding .

- Receptor interactions : Piperidine-methyl groups improve binding to G-protein-coupled receptors (GPCRs) in neurological targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological activity?

Key SAR parameters :

- Piperidine substitution : N-Methylation reduces basicity, potentially decreasing enzyme affinity. Conversely, bulkier groups (e.g., 3,5-dimethylpiperidine) improve steric complementarity .